![molecular formula C20H19FN4O3S B2975409 2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 946287-44-1](/img/structure/B2975409.png)

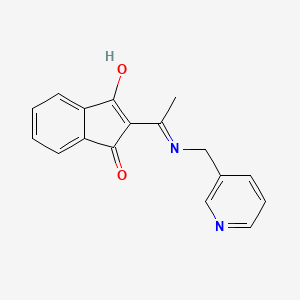

2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Phosphatidylinositol 3-Kinase Inhibitors

Research on closely related compounds such as 2,4-difluoro derivatives has shown potential in treating idiopathic pulmonary fibrosis and cough, highlighting the therapeutic applications of these molecules in respiratory diseases. The in vitro data support these claims, indicating a promising area for future clinical studies (Norman, 2014).

Cyclooxygenase-2 Inhibition

Substituted benzenesulfonamides, including fluorine-substituted moieties, have been synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activities. These compounds show selectivity and potency for COX-2 inhibition, indicating their potential as anti-inflammatory agents (Pal et al., 2003).

Kynurenine 3-Hydroxylase Inhibition

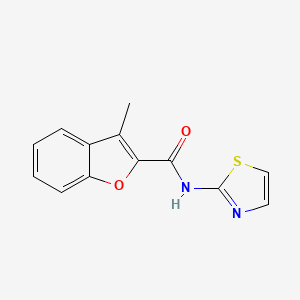

The synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown high-affinity inhibition of kynurenine 3-hydroxylase in vitro. These compounds block the enzyme in rat and gerbil models, indicating their potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Fluorination and Carbene Chemistry

Research into the synthesis of fluorinated compounds has led to the creation of adducts with phosphorus pentafluoride, demonstrating the versatility of fluorinated benzenesulfonamides in organic synthesis and potential applications in creating novel reagents and materials (Guzyr et al., 2013).

Antimicrobial and Antitumor Activity

Several studies have synthesized and evaluated derivatives for antimicrobial and antitumor activities, showing the broad spectrum of biological applications of these compounds. This includes investigating their potential as carbonic anhydrase inhibitors, which is significant for developing new therapeutic agents for various diseases (Gul et al., 2016).

Mécanisme D'action

Target of Action

A structurally similar compound, (s)- [2-chloro-4-fluoro-5- (7-morpholin-4-yl-quinazolin-4-yl)phenyl]- (6-methoxy-pyridazin-3-yl)-methanol, is reported to be a potent and selective inhibitor of dna-dependent protein kinase (dna-pk) activity .

Mode of Action

The structurally similar compound mentioned above inhibits dna-pk activity, which translates into potent inhibition of dna-pk autophosphorylation in cancer cell lines .

Biochemical Pathways

The inhibition of dna-pk activity by the structurally similar compound could potentially affect dna repair pathways, as dna-pk is known to play a crucial role in the repair of dna double-strand breaks .

Result of Action

The inhibition of dna-pk activity by the structurally similar compound could potentially lead to increased sensitivity of cancer cells to dna-damaging agents, thereby enhancing the efficacy of cancer treatments .

Propriétés

IUPAC Name |

2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3S/c21-17-3-1-2-4-19(17)29(26,27)24-16-7-5-15(6-8-16)18-9-10-20(23-22-18)25-11-13-28-14-12-25/h1-10,24H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJAMTQJEOGCKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid](/img/structure/B2975329.png)

![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid](/img/structure/B2975331.png)

![tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2975336.png)

![12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2975344.png)

![tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate](/img/structure/B2975347.png)

![5-Benzyl-2-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2975349.png)